tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
描述
属性
IUPAC Name |
tert-butyl 2-methyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-14-10-5-6-16(7-9(10)11(17)15-8)12(18)19-13(2,3)4/h5-7H2,1-4H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMFMDSXGIDYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648497 | |
| Record name | tert-Butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073440-84-2 | |
| Record name | tert-Butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 1073440-84-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₃H₁₉N₃O₃
- Molecular Weight : 265.31 g/mol
- Structure : The compound features a tert-butyl group, a hydroxy group, and a pyrido-pyrimidine core structure, which are essential for its biological activity.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors that play critical roles in several biological pathways. The presence of hydroxy and methylthio groups enhances its ability to modulate these pathways effectively .
Anti-inflammatory Effects
Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC₅₀ value for COX-2 inhibition was reported to be comparable to that of standard anti-inflammatory drugs like celecoxib .
Anticancer Potential
Preliminary studies suggest that the compound may have applications in cancer therapy. Its ability to inhibit specific enzymes involved in tumor progression makes it a candidate for further investigation in oncology.
Case Studies
- In vitro Studies : In vitro assays demonstrated that this compound effectively reduced inflammation markers in RAW264.7 macrophage cells when stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in chronic inflammatory diseases.
- In vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound. In carrageenan-induced paw edema tests, it exhibited significant reductions in swelling compared to control groups, indicating its therapeutic potential against inflammatory conditions .
Structure–Activity Relationships (SAR)
The structure–activity relationship studies indicate that modifications to the functional groups can significantly impact the biological activity of related compounds:
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| tert-butyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Chlorine instead of hydroxy | Altered reactivity |
| tert-butyl 4-hydroxy-2-(phenylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Phenylthio group addition | Potentially different pharmacological properties |
These comparisons underscore the unique pharmacophore characteristics of tert-butyl 4-hydroxy-2-methyl derivatives and their potential for tailored therapeutic applications.
相似化合物的比较
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents at positions 2, 4, and 6:
Crystallographic and Computational Insights
- Hydrogen-Bonding Patterns : The hydroxyl group in the target compound can form intermolecular hydrogen bonds, influencing crystal packing (e.g., graph-set analysis) .
- Similarity Scoring : Computational similarity metrics (e.g., Tanimoto coefficient) rank analogs like CAS 192869-49-1 (similarity 0.74) as structurally closest to the target compound .
准备方法
Chemical Identity and General Features
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O3 |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 1073440-84-2 |
| IUPAC Name | tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate |
| Synonyms | 4-Hydroxy-2-methyl-7,8-dihydro-5H-pyrido[4,3-D]pyrimidine-6-carboxylic acid tert-butyl ester |
This compound is characterized by a 7,8-dihydropyrido[4,3-d]pyrimidine scaffold with a methyl group at the 2-position, a hydroxy group at the 4-position, and a tert-butyl ester at the 6-carboxylate site.
Synthetic Route Overview
The preparation of this compound generally follows a convergent synthetic approach involving:
- Construction of the fused pyrido-pyrimidine ring system.
- Introduction of the methyl substituent at the 2-position.
- Installation of the tert-butyl ester protecting group at the carboxylate function.
- Incorporation of the hydroxy group at the 4-position.
A typical synthetic strategy starts from N-Boc-protected piperidone derivatives or related cyclic ketones, which serve as scaffolds for ring formation. Formamidine derivatives are commonly used to introduce the pyrimidine nitrogen atoms through cyclization reactions.
Detailed Preparation Methodology
Starting Materials and Precursors
- N-Boc-3-carboethoxy-4-piperidone or ethyl 1-methyl-4-oxopiperidine-3-carboxylate serve as key cyclic ketone intermediates.
- Formamidine acetate is used as the nitrogen source for pyrimidine ring formation.
- Sodium methoxide acts as a base catalyst for cyclization.
- tert-Butyl alcohol derivatives or tert-butyl esters are introduced to protect the carboxylate functionality.
Representative Synthetic Procedure
A reported synthesis involves the following steps:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Mix ethyl 1-methyl-4-oxopiperidine-3-carboxylate (1.0 g, 3.70 mmol), formamidine acetate (0.46 g, 4.43 mmol), and sodium methoxide (0.80 g, 14.76 mmol) in anhydrous methanol (10 mL) | Formation of intermediate via nucleophilic attack and ring closure under basic conditions. |
| 2 | Heat under reflux for 6 hours | Promotes cyclization to form the fused pyrido-pyrimidine ring system. |
| 3 | Monitor reaction progress by thin-layer chromatography (TLC) | Ensures completion of cyclization and conversion of starting materials. |
| 4 | Concentrate reaction mixture and adjust pH to ~6 with acetic acid | Neutralizes the reaction mixture to facilitate extraction. |
| 5 | Extract with dichloromethane | Isolates the organic product from the aqueous phase. |
| 6 | Dry organic layer over anhydrous sodium sulfate, filter, concentrate | Yields the crude product as a yellow solid. |
The yield of this process is approximately 70.4%, which is considered efficient for a complex heterocyclic synthesis.
Reaction Mechanism Insights
- The base-catalyzed cyclization involves nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by ring closure to form the pyrimidine ring fused to the piperidine.
- The methyl group at the 2-position is introduced via the methylated piperidone precursor.
- The tert-butyl ester group is either introduced prior to cyclization or installed post-cyclization by esterification of the carboxylic acid intermediate.
- The 4-hydroxy group arises from tautomerization or oxidation of the corresponding 4-oxo intermediate, depending on reaction conditions.
Analytical Data Supporting Preparation
| Parameter | Observed Value | Method |
|---|---|---|
| Product Appearance | Yellow solid | Visual observation |
| Yield | ~70.4% | Gravimetric analysis |
| Molecular Ion (m/z) | 242.1 [M+H]+ (related compound) | Mass spectrometry (MS) |
| Purity | ≥98% | High-performance liquid chromatography (HPLC) |
| Structural Confirmation | NMR, LC-MS, MS | Spectroscopic techniques |
Note: The molecular ion corresponds to closely related compounds in the same family; the target compound with the methyl substituent has a molecular weight of 265.31 g/mol.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Key Starting Materials | N-Boc-3-carboethoxy-4-piperidone, formamidine acetate |
| Reaction Medium | Anhydrous methanol |
| Catalyst/Base | Sodium methoxide |
| Reaction Temperature | Reflux (~65°C for methanol) |
| Reaction Time | 6 hours |
| Workup | pH adjustment, dichloromethane extraction, drying |
| Yield | ~70.4% |
| Purification | Concentration, recrystallization or chromatography |
| Analytical Techniques | TLC, MS, NMR, HPLC |
Additional Notes
- The preparation requires careful control of moisture and reaction conditions to prevent hydrolysis of the tert-butyl ester.
- The stereochemistry at the 7,8-dihydro positions is generally preserved due to the rigid bicyclic structure.
- Variations in the starting materials or reaction conditions can lead to analogs with different substituents at the 2- or 4-positions, useful for medicinal chemistry exploration.
常见问题
Q. Methodological Recommendations :
- Use Pd-catalyzed cross-coupling for regioselective halogenation (e.g., substituting Cl or Br at position 4) to control reactivity .
- Employ low-temperature Boc protection (-78°C in DCM with Boc₂O) to minimize side reactions .
- Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from dihydro-pyrido-pyrimidine analogs .
Q. Methodological Recommendations :
- Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
- Perform variable-temperature NMR (-40°C to 25°C) to slow conformational exchange and resolve splitting .
- Compare with DFT-calculated chemical shifts (using Gaussian or ORCA) to validate assignments .
Q. Example NMR Data :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H5/H6 | 3.76–2.97 | m | 7,8-dihydropyrido ring |
| Boc CH₃ | 1.50 | s | tert-butyl group |
| C2-CH₃ | 2.28 | s | Methyl substituent |
What crystallographic strategies are effective for resolving disorder in the tert-butyl group during X-ray structure determination?
Advanced Research Focus
The tert-butyl group often exhibits rotational disorder in crystal structures, complicating refinement.
Q. Methodological Recommendations :
Q. Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.039 |
| Disorder Sites | 2 (tert-butyl) |
How do structural modifications at positions 2 and 4 of the pyrido[4,3-d]pyrimidine core influence EGFR inhibitory activity?
Advanced Research Focus
Derivatives of this scaffold show EGFR kinase inhibition , with activity dependent on substituents:
Q. Methodological Recommendations :
Q. Example SAR Data :
| Derivative | C2 Substituent | C4 Substituent | EGFR IC₅₀ (nM) |
|---|---|---|---|
| 1 | Methyl | Hydroxy | 12.3 |
| 2 | Ethyl | Methoxy | 48.7 |
| 3 | H | Chloro | >1000 |
What analytical techniques are critical for distinguishing between tautomeric forms of the 4-hydroxypyrido[4,3-d]pyrimidine system?
Basic Research Focus
The 4-hydroxy group can tautomerize between enol and keto forms, affecting reactivity and bioactivity.
Q. Methodological Recommendations :
- Use IR spectroscopy to identify carbonyl stretches (~1680 cm⁻¹ for keto form) .
- Perform pH-dependent NMR in DMSO-d₆ to observe proton exchange dynamics.
- Validate via X-ray crystallography to confirm dominant tautomer in solid state .
How can contradictory cytotoxicity data for this compound in different cell lines be systematically analyzed?
Advanced Research Focus
Discrepancies in cytotoxicity often arise from cell-specific uptake or metabolic activation .
Q. Methodological Recommendations :
Q. Example Cytotoxicity Data :
| Cell Line | IC₅₀ (μM) | EGFR Expression Level |
|---|---|---|
| A549 | 1.2 | High |
| HEK293 | >50 | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
